Cas no 402951-19-3 (6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine)

6-Bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a bromo-substituted quinazoline core linked to a phenyl group and an N-aryl amine moiety with a trifluoromethyl substituent, enhancing its binding affinity and metabolic stability. This compound is of interest due to its potential as a kinase inhibitor or intermediate in synthesizing bioactive molecules. The bromo group offers versatility for further functionalization via cross-coupling reactions, while the trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects. Suitable for exploratory studies in drug discovery, it demonstrates promising physicochemical properties for targeted therapeutic development.
6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine structure
402951-19-3 structure
Product Name:6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine
CAS No:402951-19-3
MF:C21H13BrF3N3
MW:444.247234106064
CID:6420510
PubChem ID:4180078
Update Time:2025-05-25

6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine
    • 6-bromo-4-phenyl-N-(2-(trifluoromethyl)phenyl)quinazolin-2-amine
    • 2-Quinazolinamine, 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]-
    • SR-01000469691-1
    • 402951-19-3
    • AKOS001142270
    • AB00672773-01
    • F0877-0142
    • 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
    • Z57380560
    • SR-01000469691
    • Inchi: 1S/C21H13BrF3N3/c22-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)28-20(26-17)27-18-9-5-4-8-16(18)21(23,24)25/h1-12H,(H,26,27,28)
    • InChI Key: HZESDIPEQWGTEA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)NC1C=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 443.02449g/mol
  • Monoisotopic Mass: 443.02449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.526±0.06 g/cm3(Predicted)
  • Boiling Point: 539.9±60.0 °C(Predicted)
  • pka: 4.82±0.46(Predicted)

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6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine Related Literature

Additional information on 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine

Comprehensive Overview of 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine (CAS No. 402951-19-3)

6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine (CAS No. 402951-19-3) is a highly specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a bromo substituent and a trifluoromethyl group enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, a property that makes it valuable in targeting specific enzymatic pathways.

In recent years, the demand for quinazoline-based compounds has surged due to their efficacy in modulating cellular processes. 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine stands out due to its unique structural features, which include a phenyl ring and a trifluoromethylphenyl moiety. These features contribute to its lipophilicity and binding affinity, making it a promising candidate for medicinal chemistry applications. The compound’s CAS number 402951-19-3 is frequently searched in scientific databases, reflecting its relevance in current research trends.

The synthesis of 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine involves multi-step organic reactions, including cyclization and substitution processes. Its molecular weight and structural formula are critical parameters for researchers aiming to explore its pharmacological properties. The compound’s solubility and stability under various conditions are also key factors in its formulation and delivery. These attributes are often discussed in forums and publications, highlighting the compound’s potential in drug development.

One of the most searched questions related to this compound is its mechanism of action. Studies suggest that 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine may interact with specific protein kinases, inhibiting their activity and thereby influencing cellular signaling pathways. This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are widely investigated. The compound’s selectivity and potency are areas of ongoing research, with scientists aiming to optimize its therapeutic index.

Another hotspot topic is the compound’s potential in neurodegenerative diseases. Preliminary studies indicate that quinazoline derivatives like 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine may modulate neuroinflammatory responses, offering a novel approach to treating conditions such as Alzheimer’s and Parkinson’s diseases. This aligns with the growing interest in small-molecule therapeutics for neurological disorders, a trend reflected in recent search engine queries.

From an industrial perspective, the compound’s applications extend beyond pharmaceuticals. Its agrochemical potential is being explored, particularly in the development of pesticides and herbicides. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, making this compound a subject of interest for crop protection strategies. This dual applicability in human health and agriculture underscores its versatility and broadens its market potential.

In conclusion, 6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine (CAS No. 402951-19-3) is a multifaceted compound with significant promise in both pharmaceutical and agrochemical sectors. Its unique structural attributes, combined with its biological activity, make it a focal point for researchers and industry professionals alike. As scientific advancements continue, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable agriculture.

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